molecular formula C19H19FN2O3 B5821623 N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide

N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide

Cat. No. B5821623
M. Wt: 342.4 g/mol
InChI Key: OOHDQOLHEDFKAX-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including medicine, biology, and chemistry. In

Scientific Research Applications

N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide has been studied extensively for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been used as a starting material for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide is not fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of key enzymes or proteins in the target organism. This inhibition can lead to cell death or growth inhibition, depending on the specific target.
Biochemical and Physiological Effects:
N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of bacterial and fungal species. Additionally, this compound has been shown to have antitumor properties in various cancer cell lines. The compound has also been shown to have a fluorescent response to certain metal ions, making it a useful tool for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide in lab experiments is its broad spectrum of biological activity. This compound has been shown to have antibacterial, antifungal, and antitumor properties, making it a useful tool for a variety of research applications. Additionally, the fluorescent response of this compound to certain metal ions makes it a useful tool for detecting metal ions in biological systems.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in certain experimental systems. Additionally, this compound may have off-target effects that could complicate experimental results.

Future Directions

There are many future directions for research on N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide. One potential direction is to further investigate the mechanism of action of this compound in order to better understand its biological activity. Additionally, this compound could be further studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Finally, this compound could be used as a starting material for the synthesis of other biologically active compounds, further expanding its potential applications in scientific research.

Synthesis Methods

The synthesis of N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide involves the reaction of 3-fluorobenzohydrazide with 4-(allyloxy)-3-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The synthesis of this compound has been well documented in the scientific literature and has been optimized for high yield and purity.

properties

IUPAC Name

N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-3-10-25-17-9-8-14(11-18(17)24-4-2)13-21-22-19(23)15-6-5-7-16(20)12-15/h3,5-9,11-13H,1,4,10H2,2H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHDQOLHEDFKAX-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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